molecular formula C20H20N2O4S B2644891 Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 923484-99-5

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2644891
CAS No.: 923484-99-5
M. Wt: 384.45
InChI Key: XNGJOFVVKWLUOV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxyphenylacetamido group and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    6-Methyl-2-benzothiazolamine: Studied for its potential use in the treatment of neurodegenerative diseases.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-25-15-8-5-13(6-9-15)11-18(23)22-20-21-16-10-7-14(12-17(16)27-20)19(24)26-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGJOFVVKWLUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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